molecular formula C22H21ClN4O4S B6522857 N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 919053-35-3

N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide

Cat. No.: B6522857
CAS No.: 919053-35-3
M. Wt: 472.9 g/mol
InChI Key: JCLSOGHJWCWBJP-UHFFFAOYSA-N
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Description

N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a useful research compound. Its molecular formula is C22H21ClN4O4S and its molecular weight is 472.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.0972040 g/mol and the complexity rating of the compound is 811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a complex organic compound characterized by its spirocyclic structure that integrates elements of indole and thiadiazole chemistry. This compound is notable for its potential biological activities due to its unique structural features, which include a chloro substituent and an acetyl group. The ethoxyphenylmethyl moiety adds to its structural diversity and may influence its pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 3 acetyl 7 chloro 1 2 2 methylphenoxy ethyl 2 oxo 1 2 dihydro 3 H spiro indole 3 2 1 3 4 thiadiazole 5 yl}acetamide}

Synthesis

The synthesis of N-{3'-acetyl-7-chloro...} typically involves multi-step synthetic routes. Key steps in the synthesis include:

  • Formation of the spirocyclic core.
  • Introduction of the chloro and acetyl groups.
  • Coupling with the ethoxyphenylmethyl moiety.

Each step requires careful optimization to achieve high yields and purity.

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of specific functional groups enhances their efficacy against various microbial strains.

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesNotable Activities
N-(4-acetyl-1',5',7'-trimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamideContains trimethyl groupsPotential anticancer activity
N-{3'-acetyl-5-bromo-1-butyl...}Bromine substituentAntibacterial properties
N-(4-acetyl-7'-methyl...)Methyl substituentAntimicrobial activity

The biological activity of N-{3'-acetyl...} is hypothesized to involve interactions with specific biological targets. Preliminary studies suggest that it may modulate pathways associated with sodium channels and other critical receptors involved in pain and inflammation.

Case Studies

Several studies have explored the biological effects of compounds similar to N-{3'-acetyl...}. For instance:

  • Study on Anticancer Activity : A study demonstrated that a related thiadiazole compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of a series of spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with chloro substituents exhibited superior activity compared to their non-chloro counterparts.

Properties

IUPAC Name

N-[4-acetyl-7'-chloro-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-13-7-4-5-10-18(13)31-12-11-26-19-16(8-6-9-17(19)23)22(20(26)30)27(15(3)29)25-21(32-22)24-14(2)28/h4-10H,11-12H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLSOGHJWCWBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=C(C=CC=C3Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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